3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione
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Overview
Description
3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzoyl group attached to a dihydroisoquinoline core, which is further substituted with a dione functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoyl chloride with 2,3-dihydroisoquinoline-1,4-dione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield dihydroisoquinoline derivatives.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Phenyliodine(III) diacetate in the presence of tert-butyl hydroperoxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Isoquinoline-1,3,4-triones.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. The benzoyl group and the dione functionality play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroquinoline-3-carboxylates: These compounds share a similar core structure but differ in their functional groups.
4-Hydroxy-2-quinolones: These compounds have a quinoline core and exhibit different biological activities.
Uniqueness
3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H11NO3 |
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Molecular Weight |
265.26 g/mol |
IUPAC Name |
3-benzoyl-2,3-dihydroisoquinoline-1,4-dione |
InChI |
InChI=1S/C16H11NO3/c18-14(10-6-2-1-3-7-10)13-15(19)11-8-4-5-9-12(11)16(20)17-13/h1-9,13H,(H,17,20) |
InChI Key |
DFBBGZXCBSKTRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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